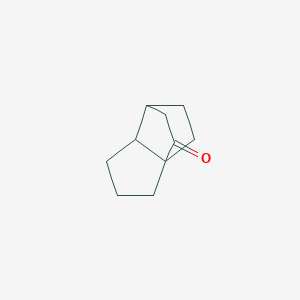

hexahydro-1H-1,3a-ethanopentalen-7-one

Description

Hexahydro-1H-1,3a-ethanopentalen-7-one is a cyclic ketone characterized by a bridged bicyclic framework, combining a pentalene-derived structure with an ethano bridge. This compound, supplied by CymitQuimica under the reference code 3D-FT80438, is notable for its rigid molecular architecture, which confers unique stereochemical and reactivity properties . It has historically served as a critical intermediate in organic synthesis, particularly in pharmaceuticals, fragrance development, and polymer chemistry. However, as of 2025, this compound and related ketones listed by CymitQuimica (e.g., 2-(Trifluoromethyl)Cyclohexanone) have been discontinued, necessitating direct inquiries for procurement .

Properties

IUPAC Name |

tricyclo[4.2.2.01,5]decan-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-6-7-3-5-10(9)4-1-2-8(7)10/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUNDPQOGAZCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC2(C1)C(=O)C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-1H-1,3a-ethanopentalen-7-one typically involves the hydrogenation of 1H-1,3a-ethanopentalen-7-one. This process requires specific catalysts and conditions to ensure the complete hydrogenation of the compound. Commonly used catalysts include palladium on carbon (Pd/C) and platinum oxide (PtO2), with the reaction carried out under high pressure and temperature.

Industrial Production Methods

Industrial production of hexahydro-1H-1,3a-ethanopentalen-7-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The choice of catalyst and reaction conditions is optimized to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1H-1,3a-ethanopentalen-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Hexahydro-1H-1,3a-ethanopentalen-7-one has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexahydro-1H-1,3a-ethanopentalen-7-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Reactivity Analysis

- Hexahydro-1H-1,3a-ethanopentalen-7-one: The bridged bicyclic system introduces significant steric constraints, limiting nucleophilic access to the ketone group compared to simpler cyclohexanones. This rigidity may enhance stability in high-temperature reactions but reduce versatility in nucleophilic additions. Its saturated structure lacks conjugation, making it less reactive in cycloadditions compared to enones .

- 2-(Trifluoromethyl)Cyclohexanone: The electron-withdrawing -CF₃ group activates the ketone toward nucleophilic attacks (e.g., Grignard reactions) and increases lipophilicity, improving blood-brain barrier penetration in drug candidates. However, its monocyclic structure lacks the steric complexity of the bridged ketone .

- 3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one: The conjugated enone system enables participation in cycloaddition and redox reactions, while the aromatic amine and halogenated substituents enhance binding to biological targets. This contrasts with the bridged ketone, which is more suited to rigid scaffold synthesis .

Biological Activity

Hexahydro-1H-1,3a-ethanopentalen-7-one is a bicyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H16O

Molecular Weight: 168.25 g/mol

IUPAC Name: 1H-1,3a-ethanopentalen-7-one

CAS Number: 68039-35-0

The compound features a bicyclic structure that contributes to its unique biological properties. Its structural characteristics are crucial for understanding its interaction with biological systems.

Pharmacological Effects

Hexahydro-1H-1,3a-ethanopentalen-7-one exhibits various biological activities that can be categorized as follows:

- Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Antimicrobial Activity: Research indicates that hexahydro-1H-1,3a-ethanopentalen-7-one possesses antimicrobial properties against several bacterial strains. This activity is essential for potential applications in treating infections .

- Anticancer Activity: Preliminary studies suggest that the compound may have anticancer effects. It has been shown to inhibit the proliferation of cancer cells in vitro, although further research is necessary to understand the underlying mechanisms and efficacy in vivo .

The biological activities of hexahydro-1H-1,3a-ethanopentalen-7-one are believed to be mediated through several mechanisms:

- Free Radical Scavenging: The compound's ability to donate electrons allows it to neutralize free radicals effectively.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Cell Signaling Pathways: Hexahydro-1H-1,3a-ethanopentalen-7-one might interact with various receptors or signaling molecules, influencing cellular responses.

Study 1: Antioxidant and Antimicrobial Properties

A study conducted on the antioxidant and antimicrobial properties of hexahydro-1H-1,3a-ethanopentalen-7-one highlighted its effectiveness against common pathogens. The compound showed a significant reduction in microbial growth in vitro compared to control groups.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Study 2: Anticancer Potential

In vitro experiments evaluating the anticancer potential of hexahydro-1H-1,3a-ethanopentalen-7-one demonstrated its capacity to induce apoptosis in human cancer cell lines. The results indicated:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings suggest that hexahydro-1H-1,3a-ethanopentalen-7-one could be a candidate for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.